![molecular formula C4H4ClNO B069290 5-(Chloromethyl)oxazole CAS No. 172649-57-9](/img/structure/B69290.png)
5-(Chloromethyl)oxazole
Overview
Description
5-(Chloromethyl)oxazole is an organic compound with the molecular formula C(_4)H(_4)ClNO It is characterized by the presence of a chloromethyl group attached to the fifth position of an oxazole ring
Mechanism of Action
Target of Action
5-(Chloromethyl)oxazole is a chemical compound with the molecular formula C4H4ClNO
Mode of Action
Generally, oxazole derivatives interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule
Biochemical Pathways
Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities
Result of Action
Oxazole derivatives in general have been shown to exhibit a broad range of pharmacological properties
Biochemical Analysis
Biochemical Properties
The nature of these interactions often depends on the specific substitution pattern of the oxazole derivative .
Cellular Effects
Oxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . These effects are likely mediated through the interaction of the oxazole ring with various cellular targets.
Molecular Mechanism
Oxazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Oxazole derivatives are generally stable compounds
Metabolic Pathways
Oxazole derivatives are known to interact with various enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)oxazole typically involves the chloromethylation of oxazole. One common method includes the reaction of oxazole with formaldehyde and hydrochloric acid under controlled conditions. The reaction proceeds as follows:
Oxazole+CH2O+HCl→this compound
This reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)oxazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form oxazole-5-carboxaldehyde or oxazole-5-carboxylic acid under appropriate conditions.
Reduction Reactions: Reduction of the chloromethyl group can yield 5-methyl-oxazole.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic medium are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH(_4)) can be employed.
Major Products
Nucleophilic Substitution: Products include 5-(azidomethyl)oxazole, 5-(thiocyanatomethyl)oxazole, and various 5-(aminomethyl)oxazoles.
Oxidation: Major products are oxazole-5-carboxaldehyde and oxazole-5-carboxylic acid.
Reduction: The primary product is 5-methyl-oxazole.
Scientific Research Applications
Chemical Properties and Structure
5-(Chloromethyl)oxazole is characterized by the presence of an oxazole ring and a chloromethyl group, with the molecular formula and a molecular weight of approximately 157.54 g/mol. The chloromethyl group enhances its reactivity, allowing it to participate in various chemical reactions, which makes it a valuable intermediate in organic synthesis .
Pharmaceutical Development
The compound is extensively explored for its potential as a therapeutic agent. Its unique structure allows it to interact with biological molecules, leading to significant pharmacological effects. Notably, this compound has shown promise in:
- Anticancer Activity : Research indicates that derivatives of oxazole, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated its potential in inhibiting the growth of prostate (PC-3) and breast cancer (MCF-7) cells .
- Antimicrobial Properties : The compound has been investigated for its antibacterial and antifungal activities. Its ability to form covalent bonds with nucleophilic sites on proteins and nucleic acids contributes to enzyme inhibition and DNA modification, enhancing its efficacy as an antimicrobial agent.
- Antiviral Applications : Given its reactivity, this compound is also being studied for potential antiviral applications, although specific studies are still emerging in this area.
Organic Synthesis
This compound serves as an important building block in organic synthesis. It can undergo various reactions such as:
- Nucleophilic Substitution : The chloromethyl group can be replaced by nucleophiles (e.g., sodium azide), facilitating the synthesis of new compounds.
- Oxidation and Reduction Reactions : It can participate in oxidation reactions using reagents like potassium permanganate or reduction reactions with lithium aluminum hydride.
These reactions allow chemists to create diverse derivatives that may possess enhanced biological activities or novel properties.
Table 1: Anticancer Activity of this compound Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
58 | PC-3 | 42.8 |
59 | MCF-7 | 90.4 |
60 | A431 | 0.0031 |
61 | PC-3 | 0.0047 |
Research has shown that compounds derived from this compound exhibit varying degrees of cytotoxicity against different cancer cell lines, highlighting their potential as anticancer agents .
Table 2: Biological Activities of Oxazole Derivatives
Activity Type | Description |
---|---|
Antibacterial | Inhibits bacterial growth via enzyme inhibition |
Antifungal | Effective against various fungal strains |
Antiviral | Potential activity against viral infections |
Comparison with Similar Compounds
Similar Compounds
5-Methyl-oxazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
5-Bromomethyl-oxazole: Similar in structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
5-(Hydroxymethyl)oxazole: Contains a hydroxymethyl group, making it more hydrophilic and reactive in different types of chemical reactions.
Uniqueness
5-(Chloromethyl)oxazole is unique due to its highly reactive chloromethyl group, which makes it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions allows for the creation of diverse and complex molecules, making it valuable in various fields of research and industry.
Biological Activity
5-(Chloromethyl)oxazole is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Overview of this compound
- Chemical Formula : CHClNO
- Structure : It features a chloromethyl group attached to the oxazole ring, which enhances its reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Substitution : The chloromethyl group is highly reactive, allowing for nucleophilic substitution reactions where the chlorine atom can be replaced by various nucleophiles (e.g., amines, thiols) .
- Enzyme Inhibition : It may inhibit specific enzymes through covalent bonding with nucleophilic sites, disrupting critical cellular processes .
- Molecular Interactions : The oxazole ring can engage in hydrogen bonding and hydrophobic interactions with biological targets, contributing to its pharmacological effects .
Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Research indicates that oxazole derivatives have demonstrated efficacy against various pathogenic microbes. For instance, studies have shown that similar compounds possess significant antibacterial and antifungal properties .
- Antiviral Activity : Preliminary data suggest potential antiviral effects against viruses such as human cytomegalovirus (HCMV), with some derivatives showing promising activity in vitro .
- Anticancer Properties : The compound's ability to inhibit cancer cell proliferation has been explored, with various studies indicating potential mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Efficacy
A study evaluating the minimum inhibitory concentration (MIC) of various oxazole derivatives against fungal strains showed that compounds similar to this compound had MIC values ranging from 0.8 to 3.2 µg/ml against Candida species and Aspergillus .
Compound | Candida albicans | Candida tropicalis | Aspergillus niger |
---|---|---|---|
This compound | 1.6 µg/ml | 3.2 µg/ml | 1.6 µg/ml |
Antiviral Activity Against HCMV
In a QSAR study involving azole derivatives, compounds were screened for activity against HCMV. Some displayed significant binding affinities to viral DNA polymerase, suggesting a potential therapeutic pathway for this compound derivatives .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structure Features | Notable Activities |
---|---|---|
5-(Bromomethyl)-1,3-thiazole | Bromine instead of chlorine | Antibacterial |
5-Methyl-1,3-oxazole | Methyl group at C5 | Antifungal |
4-Chloro-1,3-thiazole | Chlorine on thiazole ring | Antiviral |
Properties
IUPAC Name |
5-(chloromethyl)-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO/c5-1-4-2-6-3-7-4/h2-3H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLHZLUVPVJDQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=N1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60571044 | |
Record name | 5-(Chloromethyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60571044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172649-57-9 | |
Record name | 5-(Chloromethyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60571044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(chloromethyl)-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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